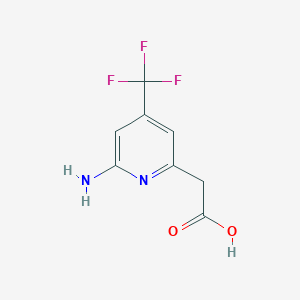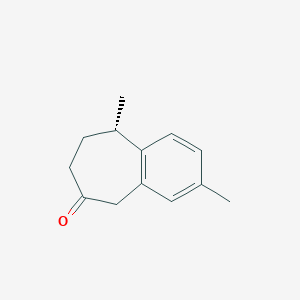
1,1,2-Trideuterioprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trideuterioprop-1-ene: is a deuterated analog of propene, where three hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in mechanistic studies and tracing experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2-Trideuterioprop-1-ene can be synthesized through several methods, including:
Deuterium Exchange Reactions: One common method involves the exchange of hydrogen atoms in propene with deuterium atoms using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration.
Grignard Reactions: Another method involves the reaction of deuterated methylmagnesium bromide (CD₃MgBr) with acetylene (C₂H₂) to form this compound. This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of deuterated compounds. it can be produced on a larger scale using similar methods as described above, with careful control of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2-Trideuterioprop-1-ene undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with halogens (e.g., bromine) to form dihaloalkanes.
Polymerization Reactions: It can undergo polymerization to form deuterated polymers, which are useful in studying polymer properties and mechanisms.
Hydrogenation: The compound can be hydrogenated to form deuterated propane using catalysts such as platinum or palladium.
Common Reagents and Conditions:
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrogenation: Hydrogen gas (H₂) with platinum or palladium catalysts.
Major Products:
Dihaloalkanes: From halogenation reactions.
Deuterated Polymers: From polymerization reactions.
Deuterated Propane: From hydrogenation reactions.
Aplicaciones Científicas De Investigación
1,1,2-Trideuterioprop-1-ene has several scientific research applications, including:
Mechanistic Studies: Used as a tracer in studying reaction mechanisms due to its isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used as solvents or internal standards in NMR spectroscopy to avoid interference from hydrogen signals.
Pharmaceutical Research: Used in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Material Science:
Mecanismo De Acción
The mechanism of action of 1,1,2-Trideuterioprop-1-ene in chemical reactions involves the participation of its deuterium atoms, which can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium forms stronger bonds than hydrogen, leading to slower reaction rates for bond-breaking steps involving deuterium. This property is exploited in mechanistic studies to gain insights into reaction pathways and intermediates.
Comparación Con Compuestos Similares
Propene: The non-deuterated analog of 1,1,2-Trideuterioprop-1-ene.
1,1,1-Trideuterioprop-1-ene: Another deuterated analog with a different deuterium substitution pattern.
1,2,3-Trideuteriopropane: A fully deuterated analog of propane.
Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which makes it particularly useful for studying the effects of deuterium on chemical reactions and mechanisms. Its isotopic labeling allows for precise tracking in mechanistic studies and offers insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C3H6 |
|---|---|
Peso molecular |
45.10 g/mol |
Nombre IUPAC |
1,1,2-trideuterioprop-1-ene |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,3D |
Clave InChI |
QQONPFPTGQHPMA-GWYZVRNTSA-N |
SMILES isomérico |
[2H]C(=C([2H])C)[2H] |
SMILES canónico |
CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)






![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
